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Compound of Interest

Compound Name:
1-(1H-Pyrrolo[2,3-b]pyridin-5-

yl)ethanone

Cat. No.: B1371807 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-(1H-Pyrrolo[2,3-
b]pyridin-5-yl)ethanone (CAS Number: 944937-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, registered under CAS number 944937-14-8, is a

heterocyclic ketone built upon the 7-azaindole scaffold. This core structure, a fusion of a pyrrole

and a pyridine ring, is a prominent feature in numerous biologically active compounds and

pharmaceutical agents. The strategic placement of an acetyl group on this framework presents

a versatile chemical handle for further synthetic modifications, making it a valuable building

block in medicinal chemistry and drug discovery. This guide provides a comprehensive

overview of its core physicochemical properties, synthesis, and potential applications, offering a

critical resource for researchers engaged in the development of novel therapeutics. The

pyrrolopyridine nucleus, in general, is of significant interest due to its presence in compounds

targeting a range of biological pathways, including kinase inhibition.[1][2][3]

Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(1H-Pyrrolo[2,3-b]pyridin-5-
yl)ethanone is fundamental to its application in research and development. These properties
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dictate its behavior in various chemical and biological systems, influencing factors such as

solubility, reactivity, and bioavailability.

Identity and Structure
The unambiguous identification of this compound is crucial. Initial database searches can

sometimes lead to discrepancies; however, authoritative sources confirm that CAS number

944937-14-8 is correctly assigned to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone.

Molecular Structure:

Chemical Structure of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone

Table 1: Core Physicochemical Data

Property Value Source

CAS Number 944937-14-8 --INVALID-LINK--

Molecular Formula C₉H₈N₂O --INVALID-LINK--

Molecular Weight 160.17 g/mol --INVALID-LINK--

Physical Form Solid --INVALID-LINK--

InChI

1S/C9H8N2O/c1-6(12)8-4-7-2-

3-10-9(7)11-5-8/h2-5H,1H3,

(H,10,11)

--INVALID-LINK--

SMILES CC(=O)c1cnc2[nH]ccc2c1 --INVALID-LINK--

Solubility and Spectroscopic Data
While comprehensive, experimentally determined solubility data remains limited in publicly

accessible literature, the compound is expected to exhibit solubility in organic solvents such as

dimethyl sulfoxide (DMSO) and methanol. Its polarity suggests limited solubility in water.

Spectroscopic data is essential for the verification of the compound's identity and purity.

Although a complete, assigned NMR spectrum for this specific compound is not readily

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b1371807?utm_src=pdf-body
https://www.benchchem.com/product/b1371807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


available in peer-reviewed publications, typical chemical shifts for the 7-azaindole core are

well-documented and can serve as a reference for researchers synthesizing this molecule.

Synthesis and Reactivity
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone and its derivatives often involves

multi-step sequences starting from substituted pyridines. The pyrrolopyridine core can be

constructed through various synthetic strategies, including transition metal-catalyzed cross-

coupling reactions. The acetyl group provides a reactive site for a variety of chemical

transformations, including but not limited to:

Condensation reactions to form larger, more complex structures.

Oxidation or reduction of the ketone functionality.

Halogenation at the alpha-carbon of the acetyl group to introduce further reactive sites.

These transformations underscore the utility of this compound as a versatile intermediate in the

synthesis of compound libraries for high-throughput screening.

Applications in Research and Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in a number of kinase inhibitors

and other therapeutic agents. While specific applications of 1-(1H-Pyrrolo[2,3-b]pyridin-5-
yl)ethanone are not extensively detailed in the literature, its structural similarity to key

intermediates in the synthesis of biologically active molecules suggests its potential as a

precursor for:

Kinase Inhibitors: The 7-azaindole core is a well-established hinge-binding motif for many

protein kinases. Derivatives of this compound could be explored as inhibitors of various

kinases implicated in cancer and other diseases.

Central Nervous System (CNS) Agents: The pyrrolopyridine structure is also found in

compounds with activity in the central nervous system.

Antiviral and Antimicrobial Agents: The condensed heterocyclic system is a feature in some

antiviral and antimicrobial compounds.
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The development of novel derivatives from this starting material could lead to the discovery of

new therapeutic agents.

Safety and Handling
According to available safety data, 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is classified as

harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation.

Standard laboratory safety protocols should be strictly followed when handling this compound.

Recommended Handling Procedures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses with side

shields, gloves, and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is a valuable and versatile building block for

chemical synthesis, particularly in the field of medicinal chemistry. Its 7-azaindole core is a

privileged scaffold in drug discovery, offering a robust starting point for the development of

novel therapeutic agents. This guide provides a foundational understanding of its

physicochemical properties, underscoring the need for further experimental investigation into

its reactivity and biological activity to fully unlock its potential in the advancement of

pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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